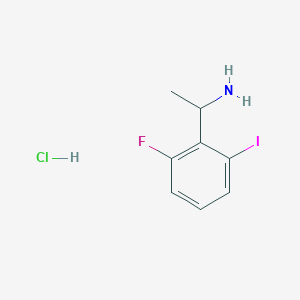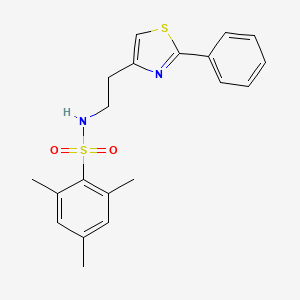![molecular formula C17H22FNO3 B2429070 3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1797802-00-6](/img/structure/B2429070.png)
3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as FDU-PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a chemical structure that is similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Scientific Research Applications
Prins Cascade Cyclization in Synthesis
- A Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, including spiromorpholinotetrahydropyran derivatives, has been reported. This synthesis involves coupling aldehydes with specific sulfonamides (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Conformational Studies
- Syntheses of dioxa-1,3-aza-9-spiro[5.5]undecane cycles have been realized, highlighting their neuroleptic activity and identifying four conformations depending on substituents (Bassus, Anker, Pachéco, & Duplan, 1978).
Antibacterial Applications
- Spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, demonstrated antibacterial activity against certain gram-positive and gram-negative bacteria strains (Lukin et al., 2022).
Crystal Structures of Novel Spiro Compounds
- Novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane have been synthesized and characterized by X-ray diffraction, revealing specific structural details (Zeng et al., 2010).
Antiviral Drug Development
- 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown potential in inhibiting human coronavirus replication, indicating a significant role in antiviral drug development (Apaydın et al., 2019).
Synthesis of Active Esters for Peptide Synthesis
- A reagent named ASUD-diphenyl phosphate has been developed for synthesizing N-protected amino acid-ASUD esters, useful in peptide synthesis while preserving enantiomeric purity (Rao et al., 2016).
FFA1 (GPR40) Agonists for Diabetes Mellitus
- Compounds containing 1-oxa-9-azaspiro[5.5]undecane periphery have been evaluated as FFA1 agonists for type II diabetes mellitus treatment, with significant findings for specific derivatives (Krasavin et al., 2016).
Synthesis from D-Fructose
- Chiral syntheses of compounds including 1,4,7-trioxa-10-azaspiro[5.5]undecane from D-fructose have been reported, indicating a method for producing spiro-ring junctions (Chan, Hough, & Richardson, 1982).
Synergistic Stabilization in Polymers
- A study on polymer stabilizers found that 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane exhibits synergistic stabilization in combination with thiopropionate antioxidants (Yachigo, Sasaki, & Kojima, 1992).
properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-5H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKWEIBONUODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCC3=CC=CC=C3F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

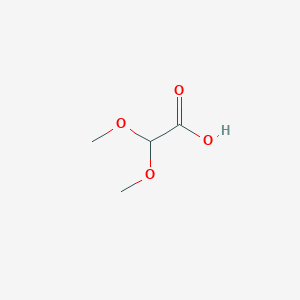
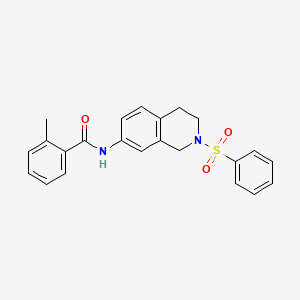
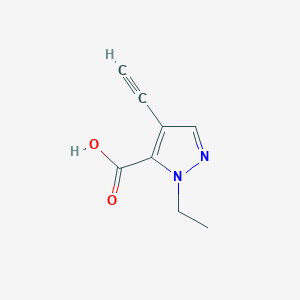

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde](/img/structure/B2429002.png)
![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)
